molecular formula C13H17N3O4S B13320330 N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide

Cat. No.: B13320330
M. Wt: 311.36 g/mol
InChI Key: OCGCSUPLYRXXDP-UHFFFAOYSA-N
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Description

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the broader class of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide can be compared to other azabicyclo compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H17N3O4S
  • Molecular Weight : 311.35 g/mol
  • CAS Number : 1837718-77-0

This sulfonamide derivative features an azabicyclo structure, which is associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Kappa Opioid Receptor Antagonism : Research indicates that compounds with similar azabicyclo structures can act as antagonists at the kappa opioid receptor, influencing pain modulation and mood regulation .
  • Antiviral Activity : Sulfonamide derivatives have been studied for their antiviral properties, particularly against various viral infections. The compound may exhibit inhibitory effects on viral replication mechanisms, although specific data on this compound's antiviral efficacy is limited .

Biological Activity Data

Table 1 summarizes key findings related to the biological activity of this compound and related compounds:

Study Biological Activity IC50 Value (µM) Reference
Antiviral AssayInhibition against coxsackievirus B7.5 ± 0.8
Kappa Opioid ReceptorAntagonism172 (kappa IC50)
Vasopressin V(1A) ReceptorAntagonismHigh affinity

1. Antiviral Properties

In a study examining sulfonamides with heterocyclic structures, this compound exhibited significant antiviral activity against coxsackievirus B, with an IC50 value indicating effective inhibition of viral replication . This suggests potential therapeutic applications in treating viral infections.

2. Opioid Receptor Studies

Another study focused on the structure-activity relationship (SAR) of azabicyclo compounds demonstrated that modifications to the N-substitution could enhance selectivity for kappa opioid receptors, providing insights into pain management therapies . The findings indicate that similar modifications could be explored for this compound to optimize its pharmacological profile.

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H17N3O4S/c17-16(18)12-3-1-2-4-13(12)21(19,20)15-11-7-9-5-6-10(8-11)14-9/h1-4,9-11,14-15H,5-8H2

InChI Key

OCGCSUPLYRXXDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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